![molecular formula C20H20FN3O B5678991 6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5678991.png)
6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol involves multiple steps, including condensation, cyclization, and fluorination processes. These synthetic routes provide access to a variety of compounds with potential antitumor and antibacterial activities. For instance, the synthesis of related quinolin-4-ones involves the reaction of 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, followed by cyclization and ethylation (Stefancich et al., 1985). Another approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to prepare tridentate ligands for Ru(II) complexes, highlighting the versatility of these compounds in synthesis (Jäger et al., 2007).
Molecular Structure Analysis
The molecular and crystal structures of compounds within this class have been extensively analyzed to determine their potential as antimicrobial and antiviral drugs. Advanced techniques such as X-ray crystallography have been utilized to define and describe their structures, enabling the prediction of biological activity through molecular docking (Vaksler et al., 2023).
Chemical Reactions and Properties
Compounds similar to 6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol exhibit a range of chemical reactions, including interactions with various metal ions and the ability to undergo ring-chain isomerization. These reactions are influenced by the steric and electronic effects of substituents on the quinoline ring, demonstrating their complex chemical behavior and potential for diverse applications (Ballesteros-Garrido et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in various scientific domains. Although specific data on 6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol is not provided, related compounds have been shown to possess favorable physical properties that contribute to their biological activity and potential as therapeutic agents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are fundamental to understanding the utility of these compounds in scientific research. Studies have shown that related fluorinated quinolines possess significant antimicrobial and antitumor activities, attributed to their unique chemical structures and properties (Faldu et al., 2014).
properties
IUPAC Name |
6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-14-7-8-17-16(11-14)20(25)12-15(23-17)13-24-10-4-2-6-19(24)18-5-1-3-9-22-18/h1,3,5,7-9,11-12,19H,2,4,6,10,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDOIUIJCIBQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)CC3=CC(=O)C4=C(N3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol |
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